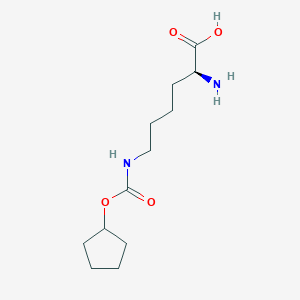
Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine is a derivative of L-Lysine, an essential amino acid. This compound is characterized by the presence of a cyclopentyloxycarbonyl group attached to the epsilon nitrogen of the lysine molecule. It has the molecular formula C12H22N2O4 and a molecular weight of 258.314 Da
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine typically involves the protection of the amino group of L-Lysine followed by the introduction of the cyclopentyloxycarbonyl group. The process can be summarized as follows:
Protection of the alpha-amino group: This is often achieved using a protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Introduction of the cyclopentyloxycarbonyl group: This step involves the reaction of the protected lysine with cyclopentyl chloroformate under basic conditions to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine can undergo various chemical reactions, including:
Hydrolysis: The cyclopentyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield L-Lysine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Hydrolysis: L-Lysine.
Substitution: Various lysine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for other lysine derivatives.
Biology: Studied for its role in protein modification and its potential effects on protein function.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for L-Lysine.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine primarily involves its ability to modify proteins by attaching to lysine residues. This modification can affect protein structure and function, potentially altering enzyme activity, protein-protein interactions, and cellular signaling pathways. The specific molecular targets and pathways involved depend on the context of its application and the proteins it interacts with .
Vergleich Mit ähnlichen Verbindungen
Nepsilon-Carbobenzyloxy-L-Lysine: Another lysine derivative with a benzyloxycarbonyl group instead of a cyclopentyloxycarbonyl group.
Nepsilon-Carboxymethyl-Lysine: A lysine derivative formed through the Maillard reaction, often studied for its role in aging and disease.
Uniqueness: Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine is unique due to its cyclopentyloxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other lysine derivatives. This uniqueness makes it valuable for specific applications in peptide synthesis and protein modification studies .
Eigenschaften
Molekularformel |
C12H22N2O4 |
|---|---|
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
(2S)-2-amino-6-(cyclopentyloxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C12H22N2O4/c13-10(11(15)16)7-3-4-8-14-12(17)18-9-5-1-2-6-9/h9-10H,1-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
ZHGGYCNHXLZKHG-JTQLQIEISA-N |
Isomerische SMILES |
C1CCC(C1)OC(=O)NCCCC[C@@H](C(=O)O)N |
Kanonische SMILES |
C1CCC(C1)OC(=O)NCCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


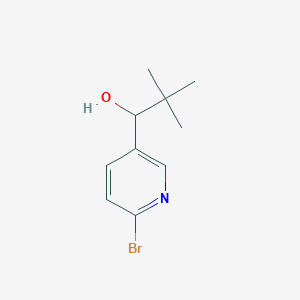
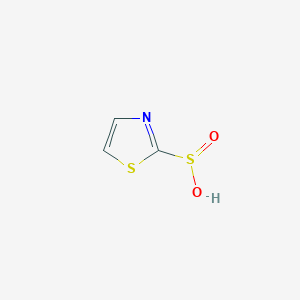
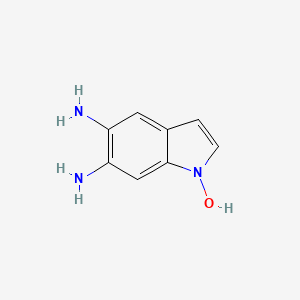


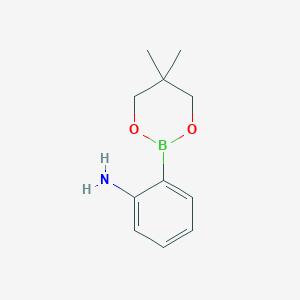



![4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B13110133.png)
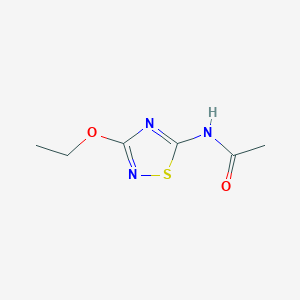
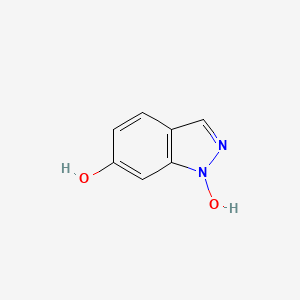
![7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13110151.png)

